molecular formula C12H13NO3S B8734472 (S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid

(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid

Cat. No.: B8734472
M. Wt: 251.30 g/mol
InChI Key: WWXBUKVYEVDASM-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is a complex organic compound with a unique structure that includes a benzoisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid typically involves multiple steps. One common method includes the reaction of 2,2’-dithiosalicylic acid with a halogenating agent to form 2,2’-dithiobisbenzoyl halide. This intermediate is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is unique due to its specific structure, which allows for a diverse range of chemical modifications and applications. Its ability to undergo selective oxidation and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid

InChI

InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16)

InChI Key

WWXBUKVYEVDASM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 13, 6.0 g (13.6 mol) of 2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid was reacted with bromine to provide 2.25 g of the title compound, mp 166°-168° C.
Name
2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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